2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide - 1796947-41-5

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Catalog Number: EVT-3026184
CAS Number: 1796947-41-5
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: MF498 is a novel and selective E prostanoid receptor 4 (EP4) antagonist. [] It has been shown to effectively inhibit inflammation in a rat model for rheumatoid arthritis (AIA) and relieve osteoarthritis (OA)-like pain in guinea pigs. [] MF498 exhibits good gastrointestinal tolerance and minimal renal side effects. []
  • Relevance: While not sharing a direct core structure with 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide, MF498 contains the 2-(2-methoxyphenyl)acetamide moiety. Both compounds are therefore categorized under substituted acetamides. Further, both target inflammatory pathways, although through different mechanisms, highlighting a potential therapeutic overlap. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

  • Compound Description: These are a series of 1,2,3,4-tetrahydropyrimidine derivatives bearing oxadiazole and pyridine rings. [] They were synthesized using microwave irradiation and exhibited potent antimicrobial and antituberculosis activities. []
  • Relevance: These compounds share the 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl core with 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide. Both compound classes contain this specific pyrimidine ring, albeit with different substitution patterns. []

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833)

  • Compound Description: ZINC5154833 was identified as a potential modulator of class II transactivator isoform I (CIITA-I), a key regulator of MHCII expression. [] Docking studies indicated it has a strong binding affinity to CIITA-I. []
  • Relevance: ZINC5154833 possesses the 6-oxo-1,6-dihydropyrimidin-2-yl moiety which is also found in 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide. This structural similarity suggests they belong to the same class of substituted pyrimidinones. []

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

  • Compound Description: F5254-0161 is another potential modulator of CIITA-I. [] It exhibited a more stable interaction with CIITA-I than ZINC5154833 in molecular simulations. []
  • Relevance: Although not directly related to the core structure of 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide, both compounds are relevant due to their shared focus on modulating CIITA-I, a potential target for controlling inflammation and related diseases. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

  • Compound Description: This compound is a potent inhibitor of HIV-1 replication. [] It functions by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] This interaction disrupts viral assembly and diminishes the production of new viral particles. []
  • Relevance: This compound contains the N-(4-methylphenyl)acetamide moiety, making it structurally related to the acetamide class, similar to 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide. []

2-Cyano-3-(4-Substituted)-N-(Quinolin-3-yl)acrylamide Derivatives

  • Compound Description: This is a series of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives that demonstrated promising anti-breast cancer activity against the MCF7 cell line. [] Several of these derivatives exhibited higher activity than doxorubicin, a commonly used chemotherapeutic agent. []
  • Relevance: While these compounds do not directly share the same core structure as 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide, they represent a class of substituted acrylamides, demonstrating the diversity of biological activities associated with modified acetamide derivatives. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This is a specific compound with its crystal structure analyzed in detail. [] The study focused on the conformational features of the molecule and the presence of weak intermolecular C—H⋯π interactions in the crystal structure. []
  • Relevance: Although not directly related to the core structure of 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide, this compound highlights the importance of exploring structural and conformational features in substituted acetamide derivatives, which could be crucial for understanding their biological activities. []

Properties

CAS Number

1796947-41-5

Product Name

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

InChI

InChI=1S/C23H20N4O3S/c1-15-25-21(13-31-15)18-5-3-4-6-19(18)26-22(28)12-27-14-24-20(11-23(27)29)16-7-9-17(30-2)10-8-16/h3-11,13-14H,12H2,1-2H3,(H,26,28)

InChI Key

BFQZWIMZUOQYAT-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.